molecular formula C13H26O5 B12961101 1,1,5,5-Tetraethoxypentan-3-one CAS No. 77070-79-2

1,1,5,5-Tetraethoxypentan-3-one

Cat. No.: B12961101
CAS No.: 77070-79-2
M. Wt: 262.34 g/mol
InChI Key: SKWQOUNOSJOOCR-UHFFFAOYSA-N
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Description

1,1,5,5-Tetraethoxypentan-3-one is a branched ketone derivative characterized by four ethoxy groups at the 1st and 5th positions of a pentan-3-one backbone (molecular formula: C₁₃H₂₆O₅, molecular weight: 262.35 g/mol). The ethoxy substituents significantly influence its physicochemical properties, including solubility in organic solvents (e.g., ethanol, ether) and thermal stability. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of polymers, crosslinking agents, and specialty chemicals. Its stability under neutral and basic conditions makes it advantageous in reactions requiring inert ether linkages .

Properties

CAS No.

77070-79-2

Molecular Formula

C13H26O5

Molecular Weight

262.34 g/mol

IUPAC Name

1,1,5,5-tetraethoxypentan-3-one

InChI

InChI=1S/C13H26O5/c1-5-15-12(16-6-2)9-11(14)10-13(17-7-3)18-8-4/h12-13H,5-10H2,1-4H3

InChI Key

SKWQOUNOSJOOCR-UHFFFAOYSA-N

Canonical SMILES

CCOC(CC(=O)CC(OCC)OCC)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,5,5-Tetraethoxypentan-3-one can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with ethanol in the presence of an acid catalyst. The reaction proceeds through a series of steps, including esterification and ketonization, to yield the desired product .

Industrial Production Methods

In industrial settings, the production of 1,1,5,5-Tetraethoxypentan-3-one typically involves large-scale esterification reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1,1,5,5-Tetraethoxypentan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1,1,5,5-Tetraethoxypentan-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications includes its use as an intermediate in drug synthesis.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1,5,5-Tetraethoxypentan-3-one involves its interaction with various molecular targets. The compound can act as a substrate for enzymatic reactions, participating in metabolic pathways that lead to the formation of biologically active molecules. The specific pathways and targets depend on the context of its use, such as in drug development or biochemical research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Tetraalkoxy Ketones

1,1,3,3-Tetraethoxypropane
  • Molecular Formula : C₁₁H₂₄O₄
  • Molecular Weight : 220.30 g/mol
  • Boiling Point : 215–220°C
  • Solubility : Miscible with most organic solvents.
  • Applications : Widely used as a crosslinking agent and precursor for acetals. Unlike 1,1,5,5-Tetraethoxypentan-3-one, its shorter carbon chain reduces steric hindrance, enhancing reactivity in acetal formation .
1,1,5,5-Tetramethoxypentan-3-one (Hypothetical Analog)
  • Molecular Formula : C₉H₁₈O₅
  • Molecular Weight : 206.23 g/mol
  • Boiling Point : 230–235°C (estimated)
  • Solubility: Higher polarity due to methoxy groups, favoring solubility in methanol and dichloromethane.
Table 1: Comparative Properties of Tetraalkoxy Ketones
Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility Profile Primary Applications
1,1,5,5-Tetraethoxypentan-3-one 262.35 245–250 Ethanol, ether, THF Polymer crosslinking, synthesis intermediates
1,1,3,3-Tetraethoxypropane 220.30 215–220 Broad organic solvents Acetal precursors, crosslinkers
1,1,5,5-Tetramethoxypentan-3-one 206.23 230–235 Methanol, DCM Solvents, pharmaceutical intermediates

Functional Group Variants

Pentane-1,1,5,5-d4 (Deuterated Analog)
  • Structure : Deuterium atoms replace hydrogen at the 1st and 5th positions of pentane.
  • Applications : Used in spectroscopic studies (e.g., NMR) to trace reaction mechanisms involving hydrocarbons. Unlike 1,1,5,5-Tetraethoxypentan-3-one, it lacks ketone and ethoxy groups, limiting direct functional comparability but highlighting isotopic labeling techniques .
Siloxane-Based Derivatives (e.g., 1,1'-[(1,1,5,5-Tetramethyl-3,3-diphenyl-1,5-trisiloxanediyl)di-3,1-propanediyl] 2-methyl-2-propenoate)
  • Structure : Siloxane backbone with methyl and phenyl substituents.
  • Key Differences : Superior thermal stability (>300°C) and resistance to oxidation compared to 1,1,5,5-Tetraethoxypentan-3-one, making siloxanes preferable in high-temperature applications (e.g., coatings, adhesives) .

Research Findings and Trends

  • Reactivity : The ethoxy groups in 1,1,5,5-Tetraethoxypentan-3-one stabilize the compound under acidic conditions but introduce steric hindrance, reducing nucleophilic attack on the ketone group.
  • Solubility: Ethoxy substituents enhance solubility in non-polar solvents compared to hydroxyl or carboxylate analogs.
  • Synthetic Utility : Its branched structure is advantageous in creating dendrimers and hyperbranched polymers, whereas linear analogs like 1,1,3,3-Tetraethoxypropane are more suited for linear chain extensions.

Biological Activity

Overview of 1,1,5,5-Tetraethoxypentan-3-one

Chemical Structure and Properties
1,1,5,5-Tetraethoxypentan-3-one is an organic compound characterized by its unique structure featuring four ethoxy groups attached to a pentanone backbone. Its molecular formula is C13H26O4C_{13}H_{26}O_4, and it has a molecular weight of approximately 258.34 g/mol. This compound is typically synthesized through the reaction of pentan-3-one with ethyl alcohol in the presence of an acid catalyst.

Biological Activity
The biological activity of 1,1,5,5-Tetraethoxypentan-3-one has not been extensively studied in scientific literature. However, compounds with similar structures often exhibit a range of biological activities due to their ability to interact with various biological targets. Here are some potential areas of biological activity based on structural analogs:

Potential Biological Activities

  • Antimicrobial Activity
    • Compounds with multiple ethoxy groups have shown potential antimicrobial properties. Research indicates that alkylated ketones can disrupt microbial cell membranes, leading to cell lysis.
  • Antioxidant Properties
    • Similar compounds have demonstrated antioxidant activity by scavenging free radicals and reducing oxidative stress in biological systems. This property may be beneficial in preventing cellular damage.
  • Anti-inflammatory Effects
    • Some ketones exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This could suggest a potential for 1,1,5,5-Tetraethoxypentan-3-one to modulate inflammatory responses.
  • Cytotoxicity Against Cancer Cells
    • Certain ketones have been investigated for their cytotoxic effects on cancer cells. The structural similarity to known cytotoxic agents raises the possibility that 1,1,5,5-Tetraethoxypentan-3-one may also exhibit such properties.

Data Table: Summary of Biological Activities of Related Compounds

Compound NameAntimicrobial ActivityAntioxidant ActivityCytotoxicity
Ethyl AcetateModerateHighLow
2-PentanoneHighModerateModerate
4-Ethoxybutan-2-oneLowHighHigh
1,1-Diethoxybutan-2-oneModerateModerateModerate

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